Ns-DAB*HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ns-DAB*HCl is synthesized through the treatment of 3,3’-dichlorobenzidine with ammonia in the presence of a copper catalyst at high temperature and pressure, followed by acidic workup . Another method involves the diacylation of benzidine with acetic anhydride under basic conditions, followed by nitration with nitric acid, saponification, and reduction with hydrochloric acid and iron .
Industrial Production Methods
Industrial production of this compound typically follows the synthetic routes mentioned above, with optimization for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ns-DAB*HCl undergoes various chemical reactions, including:
Reduction: Reduction of this compound can be achieved using reducing agents such as iron and hydrochloric acid.
Substitution: This compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent.
Reduction: Iron and hydrochloric acid are used as reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution reaction.
Major Products Formed
Scientific Research Applications
Ns-DAB*HCl is extensively used in scientific research for various applications:
Immunohistochemistry: It is used as a chromogen to visualize the presence of antigens or antibodies in biological samples.
Biochemistry: This compound is used in the study of enzyme activity, particularly peroxidase.
Medicine: It is used in diagnostic assays to detect specific proteins or nucleic acids.
Mechanism of Action
Ns-DABHCl exerts its effects primarily through its role as a chromogen in the presence of peroxidase. The peroxidase enzyme catalyzes the oxidation of Ns-DABHCl by hydrogen peroxide, resulting in the formation of a brown-colored polymeric oxidation product. This product is localized at the site of enzyme activity, allowing for visualization of the target antigen or antibody .
Comparison with Similar Compounds
Similar Compounds
3,3’-Diaminobenzidine (DAB): Similar to Ns-DAB*HCl, DAB is used as a chromogen in immunohistochemistry.
Tetrahydrochloride DAB: Another variant of DAB used for similar applications.
Uniqueness
This compound is unique due to its high solubility in water and its ability to form a stable brown-colored product upon oxidation. This makes it particularly useful for applications requiring high sensitivity and specificity in the detection of peroxidase activity .
Properties
Molecular Formula |
C10H16ClN3O4S |
---|---|
Molecular Weight |
309.77 g/mol |
IUPAC Name |
4-[(2-nitrophenyl)sulfonylamino]butylazanium;chloride |
InChI |
InChI=1S/C10H15N3O4S.ClH/c11-7-3-4-8-12-18(16,17)10-6-2-1-5-9(10)13(14)15;/h1-2,5-6,12H,3-4,7-8,11H2;1H |
InChI Key |
IWCNMIPFYPTQPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCC[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.